molecular formula C13H14NO4S+ B12811143 Benzenesulfonic acid;1-methylpyridin-1-ium-4-carbaldehyde

Benzenesulfonic acid;1-methylpyridin-1-ium-4-carbaldehyde

Cat. No.: B12811143
M. Wt: 280.32 g/mol
InChI Key: HSVLGIFAXFDLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid;1-methylpyridin-1-ium-4-carbaldehyde is an organic compound that combines the structural features of benzenesulfonic acid and 1-methylpyridin-1-ium-4-carbaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid;1-methylpyridin-1-ium-4-carbaldehyde can be synthesized through the reaction of benzenesulfonic acid with 1-methylpyridin-1-ium-4-carbaldehyde. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid;1-methylpyridin-1-ium-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted aromatic compounds. These products have significant applications in various chemical processes and industries .

Scientific Research Applications

Benzenesulfonic acid;1-methylpyridin-1-ium-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of dyes, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of benzenesulfonic acid;1-methylpyridin-1-ium-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler sulfonic acid derivative with similar chemical properties.

    1-methylpyridin-1-ium-4-carbaldehyde: A pyridinium compound with an aldehyde group, used in organic synthesis.

Uniqueness

Its ability to undergo diverse chemical reactions and its role in various scientific research areas make it a valuable compound in both academic and industrial settings .

Properties

Molecular Formula

C13H14NO4S+

Molecular Weight

280.32 g/mol

IUPAC Name

benzenesulfonic acid;1-methylpyridin-1-ium-4-carbaldehyde

InChI

InChI=1S/C7H8NO.C6H6O3S/c1-8-4-2-7(6-9)3-5-8;7-10(8,9)6-4-2-1-3-5-6/h2-6H,1H3;1-5H,(H,7,8,9)/q+1;

InChI Key

HSVLGIFAXFDLMU-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)C=O.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.